molecular formula C16H15N3 B2997205 4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine CAS No. 242797-13-3

4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine

Cat. No. B2997205
CAS RN: 242797-13-3
M. Wt: 249.317
InChI Key: SXOAVNSQLUICEW-UHFFFAOYSA-N
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Description

The molecule “4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . They are known for their diverse pharmacological effects .


Chemical Reactions Analysis

Pyrazole derivatives are known to participate in various chemical reactions, often serving as precursors or intermediates in the synthesis of more complex organic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. Pyrazole derivatives generally exhibit good stability and a wide range of solubilities depending on their substitution patterns .

Scientific Research Applications

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many pyrazole derivatives, it could be of interest in medicinal chemistry .

properties

IUPAC Name

4-(3-methylphenyl)-2-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c1-12-6-5-7-13(10-12)15-11-18-19(16(15)17)14-8-3-2-4-9-14/h2-11H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOAVNSQLUICEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N(N=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666564
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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